N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine
CAS No.: 27702-18-7
Cat. No.: VC18773750
Molecular Formula: C22H16Cl2N6
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27702-18-7 |
|---|---|
| Molecular Formula | C22H16Cl2N6 |
| Molecular Weight | 435.3 g/mol |
| IUPAC Name | 1-N,4-N-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine |
| Standard InChI | InChI=1S/C22H16Cl2N6/c23-19-11-5-1-7-15(19)13-25-27-21-17-9-3-4-10-18(17)22(30-29-21)28-26-14-16-8-2-6-12-20(16)24/h1-14H,(H,27,29)(H,28,30) |
| Standard InChI Key | LPOIDRKFQZSROR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar phthalazine backbone (a bicyclic structure comprising two fused benzene rings and two nitrogen atoms at positions 1 and 4). Each nitrogen atom is functionalized with a methylideneamino group () linked to a 2-chlorophenyl substituent. This configuration introduces steric hindrance and electronic effects due to the chlorine atoms’ electronegativity and the conjugated imine bonds .
Key structural identifiers include:
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IUPAC Name: 1-N,4-N-Bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine.
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Canonical SMILES: .
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InChIKey: .
Physical and Chemical Properties
Experimental and computational data reveal the following characteristics:
| Property | Value | Source |
|---|---|---|
| Density | 1.36 g/cm³ | |
| Boiling Point | 688.5°C at 760 mmHg | |
| Flash Point | 370.2°C | |
| Vapor Pressure | mmHg at 25°C | |
| LogP (Partition Coefficient) | 4.67 | |
| Polar Surface Area (PSA) | 81.02 Ų |
The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The low vapor pressure implies minimal volatility under standard conditions, which influences handling protocols .
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Preparation of Phthalazine-1,4-Diamine:
Phthalazine derivatives are synthesized through cyclocondensation reactions. For example, ω-tetrabromorthoxylene reacts with hydrazine to form phthalazine, which is subsequently nitrated and reduced to yield 1,4-diaminophthalazine . -
Schiff Base Formation:
Phthalazine-1,4-diamine reacts with 2-chlorobenzaldehyde in a 1:2 molar ratio under reflux conditions. The reaction proceeds via nucleophilic addition of the amine groups to the aldehyde, followed by dehydration to form the imine () linkages .
Optimization and Yield
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Solvent: Ethanol or dichloroethane (DCE) is preferred for solubility and reaction efficiency .
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Catalysts: Acidic conditions (e.g., acetic acid) accelerate imine formation, achieving yields >90% .
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Purification: Column chromatography or recrystallization from ethanol removes unreacted intermediates .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for bioactive molecules:
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Antimicrobial Agents: Structural analogs of phthalazine derivatives exhibit inhibitory activity against Escherichia coli and Staphylococcus aureus, with activity indices up to 80% .
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Anticancer Research: Imine-functionalized phthalazines demonstrate potential in targeting cancer cell lines, though specific studies on this compound remain ongoing .
Materials Science
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Coordination Chemistry: The imine nitrogen atoms act as ligands for transition metals (e.g., Cr³⁺, Mn²⁺, Fe³⁺), forming octahedral complexes with applications in catalysis and magnetism .
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Polymer Additives: Its aromatic structure enhances thermal stability in polymer matrices, making it useful in high-temperature coatings .
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